molecular formula C10H9Cl2NO2 B090779 N-(2,4-dichlorophenyl)-3-oxobutanamide CAS No. 17223-66-4

N-(2,4-dichlorophenyl)-3-oxobutanamide

Cat. No. B090779
CAS RN: 17223-66-4
M. Wt: 246.09 g/mol
InChI Key: YTKNYOWCICFXOW-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-oxobutanamide is a chemical compound that is part of a broader class of compounds known as aryl-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to an oxobutanamide moiety. The specific structure of N-(2,4-dichlorophenyl)-3-oxobutanamide includes a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions, which is linked to the oxobutanamide group.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate aryl halide with a derivative of oxobutanamide. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate are synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid and 3-nitrobenzoic acid, respectively, using a slight excess of potassium or sodium carbonate in DMF medium at room temperature .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-dichlorophenyl)-3-oxobutanamide has been studied using various methods, including X-ray diffraction and semi-empirical quantum chemical calculations. For example, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide has been optimized using semi-empirical methods, and the results are in good agreement with X-ray crystal data . The molecular orbital calculations have been used to study intramolecular charge transfer interactions, and the molecular electrostatic potential has been calculated to show the involvement of oxygen and chlorine atoms in crystal packing interactions .

Chemical Reactions Analysis

The chemical reactivity of aryl-oxobutanamides can be influenced by their molecular conformation. For instance, certain compounds are photochemically inert due to their conformation, which prevents reactions such as Yang photocyclization . The intramolecular and intermolecular interactions, such as hydrogen bonding, can also affect the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl-oxobutanamides can be deduced from their molecular structure and electronic properties. The FT-IR spectra, hyperpolarizability, and NBO analysis provide insights into the vibrational wavenumbers, stability of the molecule, and charge delocalization . The HOMO and LUMO analysis are used to determine the charge transfer within the molecule, and the molecular electrostatic potential map helps in understanding the distribution of electron density .

Scientific Research Applications

1. Conformational Analysis and Synthesis

  • Summary of Application: This compound is used in the synthesis of new medicinal compounds . The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives .
  • Methods of Application: The target compound was synthesized in two steps. Initially, the intermediate 6-methyl-3- (thietan-3-yl) pyrimidine-2,4 (1 H ,3 H )-dione 3 was obtained by the reaction of 6-methyluracil 2 with chloromethylthiiran . The reaction of derivative 3 with N - (2,6-dichlorophenyl)-2-chloroacetamide 4 gave the final acetamide 1 .
  • Results or Outcomes: The structure of the synthesized compound was confirmed by 1 H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .

2. Anticonvulsant Activity Evaluation

  • Summary of Application: The compound is used in the synthesis of 1-benzylsubstituted derivatives, which are then evaluated for their anticonvulsant activity using PTZ-induced seizures model in mice .
  • Methods of Application: Standard organic synthesis methods were used; the structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . AutoDockTools-1.5.6, as well as AutoDock Vina software, was used to perform molecular docking .
  • Results or Outcomes: The synthesized substances did not show anticonvulsant activity: only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17 % compared to control, as well as prolonging the time death of the animals .

Additionally, amides of 1,2,3,4-tetrahydropyrimidinecarboxylic acids have antioxidant and anti-metastatic activity with an overall low toxicity . Therefore, the introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives .

Additionally, amides of 1,2,3,4-tetrahydropyrimidinecarboxylic acids have antioxidant and anti-metastatic activity with an overall low toxicity . Therefore, the introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives .

Safety And Hazards

The safety profile of the compound would be assessed, including its toxicity and any precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and its role in the development of new technologies or treatments.


properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNYOWCICFXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169217
Record name 2',4'-Dichloroacetoacetanilide
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Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-3-oxobutanamide

CAS RN

17223-66-4
Record name N-(2,4-Dichlorophenyl)-3-oxobutanamide
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Record name 2',4'-Dichloroacetoacetanilide
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Record name 17223-66-4
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Record name 2',4'-Dichloroacetoacetanilide
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Record name 2',4'-dichloroacetoacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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